(4-Oxo-3,4-dihydrophthalazin-1-yl)methyl methylcarbamate
CAS No.: 37976-07-1
Cat. No.: VC17300989
Molecular Formula: C11H11N3O3
Molecular Weight: 233.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37976-07-1 |
|---|---|
| Molecular Formula | C11H11N3O3 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | (4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate |
| Standard InChI | InChI=1S/C11H11N3O3/c1-12-11(16)17-6-9-7-4-2-3-5-8(7)10(15)14-13-9/h2-5H,6H2,1H3,(H,12,16)(H,14,15) |
| Standard InChI Key | PJHWVZLHDRWVCH-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)OCC1=NNC(=O)C2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, (4-oxo-3H-phthalazin-1-yl)methyl N-methylcarbamate, reflects its bifunctional structure: a phthalazine ring system (a bicyclic aromatic framework containing two nitrogen atoms) substituted at the 1-position with a methylcarbamate group (-O-CO-N(CH)) . The phthalazine core is partially saturated, featuring a ketone group at the 4-position, which contributes to its planar geometry and potential for hydrogen bonding.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 233.22 g/mol | |
| Canonical SMILES | CNC(=O)OCC1=NNC(=O)C2=CC=CC=C21 | |
| Storage Conditions | 2–8°C (recommended) |
The carbamate moiety introduces polar characteristics, enhancing solubility in organic solvents such as dimethyl sulfoxide (DMSO) or methanol, though experimental solubility data remain unpublished .
Synthesis and Analytical Validation
Analytical Characterization
Batch-specific analyses, such as those for the tert-butyl analog (CAS No. 2629316-12-5), demonstrate industry standards for validating phthalazine-carbamate compounds. Key metrics include:
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NMR: Confirmation of proton environments consistent with the expected structure .
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Purity (NMR): ≥97.0%, ensuring minimal impurities for research applications .
Biological and Pharmacological Research
Enzyme Inhibition Studies
Carbamate groups are known to act as irreversible or reversible enzyme inhibitors by covalently modifying active-site residues. The methylcarbamate substituent in this compound may confer affinity for serine hydrolases or proteases, though specific targets remain unvalidated.
Future Directions and Research Gaps
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Target Identification: High-throughput screening to map interactions with cancer-related proteins (e.g., PARP, HDACs).
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Structure-Activity Relationship (SAR) Studies: Modifying the carbamate group (e.g., substituting methyl with ethyl or aryl groups) to optimize pharmacokinetics .
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In Vivo Efficacy: Testing in MTAP-deleted xenograft models, leveraging precedents from MRTX1719.
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